6α-Methyl Prednisolone-d3 (Major)
Description
6α-Methyl Prednisolone-d3 (Major) is a deuterated analog of 6α-Methylprednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The deuterium substitution at three hydrogen positions (C22H27D3O5) enhances its utility in pharmacokinetic and metabolic studies, particularly as an internal standard for mass spectrometry . Its molecular weight is 377.49 g/mol, slightly higher than the non-deuterated form (374.48 g/mol, C22H30O5) due to the isotopic substitution . The compound is characterized by high purity (≥98%) and stability under storage at -20°C .
Properties
Molecular Formula |
C₂₂H₂₇D₃O₅ |
|---|---|
Molecular Weight |
377.49 |
Synonyms |
(6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-d4; Medrone-d3 Medrol-d3; Medrate-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 6α-Methyl Prednisolone-d3 (Major) and related compounds:
Key Observations :
- Deuterium Substitution : Deuterated forms (e.g., -d3, -d4, -d6) are primarily used to avoid metabolic interference in studies, leveraging the kinetic isotope effect to prolong half-life .
- Esterification : Derivatives like the 21-acetate or 17-hemisuccinate improve lipophilicity, altering absorption and enabling prodrug formulations .
- Stereochemical Differences : The β-methyl configuration (e.g., 6β-Methyl Prednisolone-d3 21-Acetate) may reduce glucocorticoid receptor binding affinity compared to the α-methyl form .
Metabolic Stability and CYP3A Interactions
6α-Methylprednisolone and its analogs are metabolized by CYP3A enzymes, as evidenced by studies on prednisolone interactions with CYP3A substrates . The deuterated form (6α-Methyl Prednisolone-d3) exhibits slower hepatic clearance due to deuterium’s kinetic isotope effect, which stabilizes C-H bonds during oxidation . This property makes it valuable for drug-drug interaction (DDI) studies, particularly with CYP3A inhibitors like ensitrelvir .
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